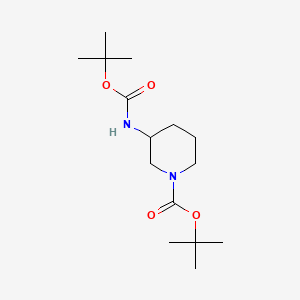

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

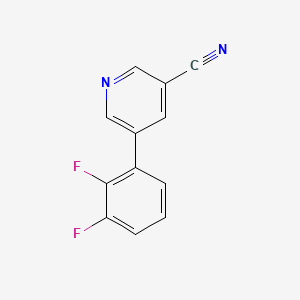

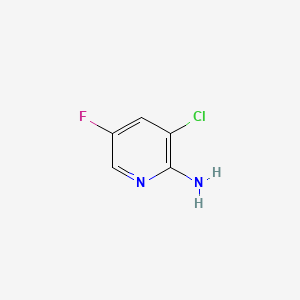

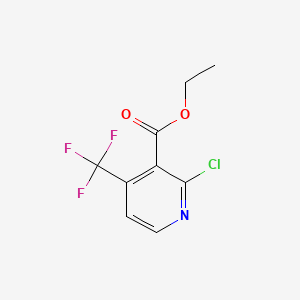

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1263078-12-1 . It has a molecular weight of 300.4 . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (3R)-3- [ (tert-butoxycarbonyl)amino]-1-piperidinecarboxylate . The InChI code is 1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3, (H,16,18)/t11-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a boiling point of 397.5°C at 760 mmHg . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chiral Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been pivotal in the asymmetric synthesis of amines and their derivatives, including piperidines, pyrrolidines, and azetidines. These compounds are fundamental in creating many natural products and drugs due to their structural diversity and therapeutic applications (Philip, Radhika, Saranya, & Anilkumar, 2020).

Synthesis of Vandetanib

The synthesis of Vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This process demonstrates the compound's role in enabling high-yield and commercially viable production routes for pharmaceuticals (Mi, 2015).

Environmental and Health Impact of Synthetic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their environmental occurrence, human exposure, and toxicity. Research indicates the need for understanding their environmental behaviors and potential health impacts, pointing towards developing safer, less environmentally damaging antioxidants (Liu & Mabury, 2020).

Anticancer and Antimicrobial Properties of Natural Compounds

Natural metabolites, including those with a tertiary butyl group, are explored for their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the application of tert-butyl-containing compounds in creating bioactive molecules for various therapeutic purposes (Dembitsky, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a complex organic compound that is used in the synthesis of various pharmaceuticals Similar compounds have been used in the synthesis of inhibitors for poly (adp-ribose) polymerase (parp), which plays a crucial role in dna repair and programmed cell death .

Mode of Action

It is known to be used in the synthesis of dipeptides . The compound likely interacts with its targets through the formation of bonds during the synthesis process, leading to changes in the structure and function of the resulting molecules .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . This process likely affects various biochemical pathways, depending on the specific dipeptides being synthesized. For instance, if the compound is used in the synthesis of a PARP inhibitor, it could affect DNA repair pathways .

Result of Action

The molecular and cellular effects of Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate would depend on the specific compounds it is used to synthesize. For instance, if used in the synthesis of a PARP inhibitor, the result of its action could be the inhibition of DNA repair and induction of cell death in cancer cells .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate are likely influenced by various environmental factors. These could include the conditions under which the compound is stored and used (e.g., temperature, pH), as well as the presence of other compounds in the reaction mixture .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDHHWCHJZHKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680549 |

Source

|

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | |

CAS RN |

1217710-80-9 |

Source

|

| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)